

DMSP and dimethylsulfoxonium propionate DMSOP relationship

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Compound Focus: Dimethylpropiothetin

CAS No.: 7314-30-9

Cat. No.: S574715

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Quantitative Data Comparison

The table below summarizes key quantitative findings from recent studies to facilitate a direct comparison.

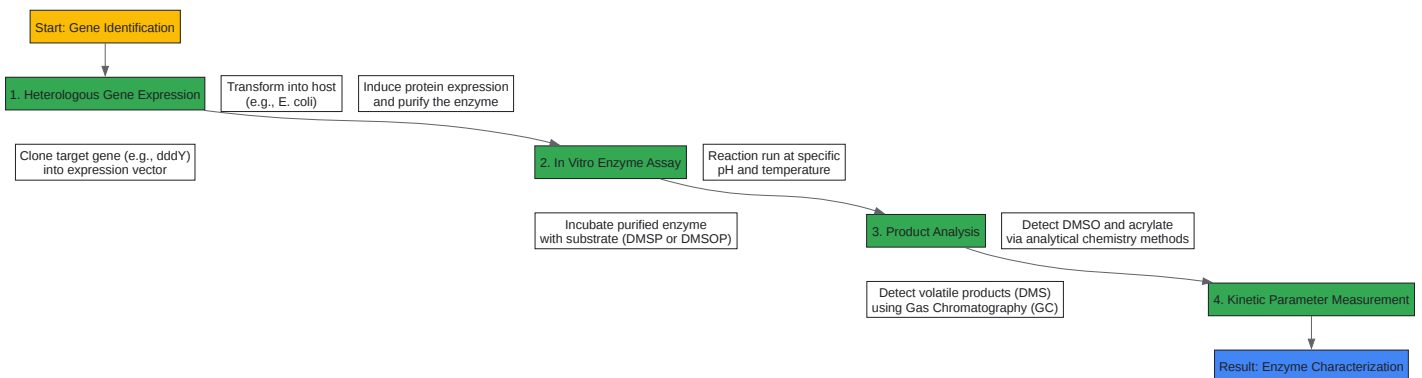
Quantitative Metric	DMSP	DMSOP	Context / Location
Global Production	~10 ⁹ tonnes/year [1]	Teragram quantities/year (predicted) [2]	Global oceans
Sediment Concentration	Information Missing	0.5 - 3.4 mM (particulate form dominant) [2]	Surface saltmarsh sediments
Seawater Concentration	Information Missing	0.14 ± 0.18 nM [2]	Major ocean basins
Enzyme Catalytic Efficiency (Km)	~8.2 mM (for DddY enzyme) [2]	~41.0 mM (for DddY enzyme) [2]	<i>In vitro</i> measurement
Pathway Contribution	Cleavage pathway: ~10% of total degradation [3]	Oxidation from DMSP: ~3.6% of total DMSP transformation [3]	Marine microbial processing

Experimental Insights and Protocols

A pivotal discovery is that the enzymes responsible for cleaving DMSP are also capable of cleaving DMSOP. Below is a generalized experimental workflow based on the methodologies from the search results [2] [4].

Experimental Workflow for Characterizing DMSP/DMSOP Lyase Activity

This protocol outlines key steps for confirming and comparing the enzymatic activity of lyases on DMSP and DMSOP.



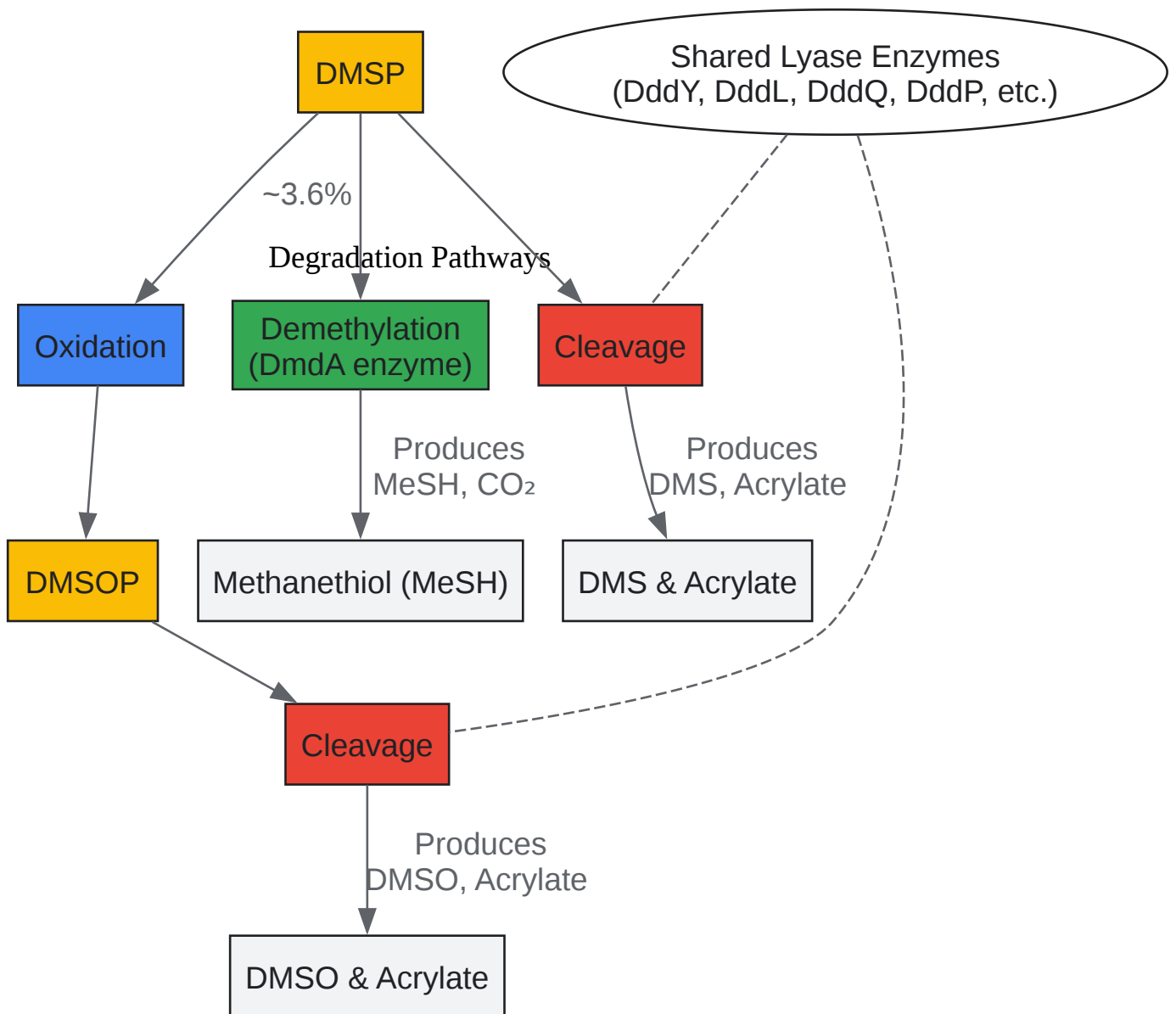
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Detailed Methodologies

- **Gene Cloning and Heterologous Expression** [2] [4]: The gene of interest (e.g., *dddY*) is amplified and inserted into a plasmid vector. This vector is then transformed into a heterologous host like *E. coli* that lacks native DMSP/DMSOP lyase activity. Protein expression is induced, and the enzyme is purified for *in vitro* assays.
- **In Vitro Enzyme Activity Assay** [2]: The purified enzyme is incubated with either DMSP or DMSOP as a substrate in a controlled buffer. The reaction is typically conducted at optimal conditions (e.g., pH 7.0, 40°C for *DddY*). The formation of products is measured over time to calculate activity.
- **Product Detection and Analysis** [2] [4]:
 - **DMS from DMSP**: Headspace gas chromatography (GC) equipped with a sulfur-sensitive detector (e.g., flame photometric detector) is standard for detecting and quantifying the volatile DMS produced.
 - **DMSO and Acrylate from DMSOP**: The co-products of DMSOP cleavage (DMSO and acrylate) can be identified and measured using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC).
- **Kinetic Parameter Measurement** [2] [4]: Enzyme activity is measured across a range of substrate concentrations (DMSP or DMSOP). The data is used to plot Michaelis-Menten curves and calculate kinetic parameters like **K_m** (Michaelis constant, indicating substrate affinity) and **k_{cat}** (catalytic turnover number).

Biochemical Pathways and Enzyme Function

The diagram below illustrates the interconnected catabolic pathways of DMSP and DMSOP, highlighting the shared enzyme families.



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The key insight is the **enzyme promiscuity** of DMSP lyases. Research has confirmed that all nine known DMSP lyase isozymes (DddY, DddL, DddQ, DddW, DddK, DddU, DddP, DddD, and Alma1) can also cleave DMSOP, producing DMSO and acrylate [2]. This means a single enzyme can function in both the DMSP and DMSOP cleavage pathways.

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References

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